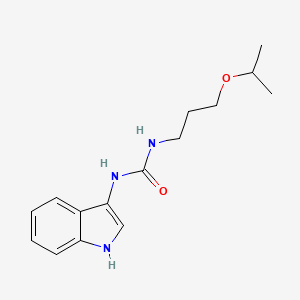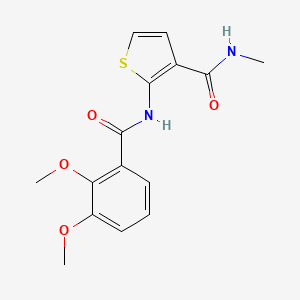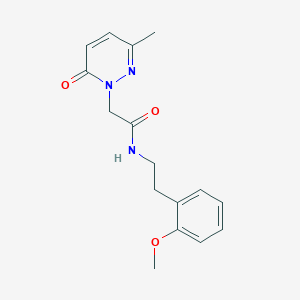
4-(2-Oxopyrrolidin-1-yl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(2-Oxopyrrolidin-1-yl)benzonitrile” is a chemical compound with the CAS Number: 167833-93-4 . It has a linear formula of C11H10N2O .
Synthesis Analysis
The synthesis of “4-(2-Oxopyrrolidin-1-yl)benzonitrile” and its derivatives has been reported in the literature . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “4-(2-Oxopyrrolidin-1-yl)benzonitrile” is represented by the InChI code: 1S/C11H10N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7H2 . It has a molecular weight of 186.21 .Physical And Chemical Properties Analysis
“4-(2-Oxopyrrolidin-1-yl)benzonitrile” is a powder with a melting point of 115-120 degrees Celsius .科学的研究の応用
Selective Androgen Receptor Modulators
4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives have been explored for their role as selective androgen receptor modulators (SARMs). These derivatives exhibit anabolic effects on muscles and the central nervous system, while having neutral effects on the prostate. The discovery of specific derivatives like 4-[(2S,3S)-2-ethyl-3-hydroxy-5-oxopyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile (2f) showed promising SARM profiles and pharmacokinetic properties in animal models (Aikawa et al., 2017).
Antitumor Activity and DNA Binding
Compounds derived from 4-(2-Oxopyrrolidin-1-yl)benzonitrile, such as tridentate NNN ligands, have shown potential in antitumor activity against human monocytic cells. Additionally, these compounds demonstrate the ability to intercalate with DNA, indicating potential applications in cancer therapy (Bera et al., 2021).
Application in Lithium-Ion Batteries
In the field of energy storage, specifically in high voltage lithium-ion batteries, derivatives like 4-(Trifluoromethyl)-benzonitrile have been used as electrolyte additives. This derivative significantly improves the cyclic stability of lithium nickel manganese oxide cathodes (Huang et al., 2014).
Luminescent Materials and Liquid Crystals
4-(2-Oxopyrrolidin-1-yl)benzonitrile derivatives have been synthesized for potential use as mesogens in liquid crystals and luminescent materials. These derivatives exhibit varying liquid crystalline behavior and optical properties, which can be useful in display technologies and optical applications (Ahipa et al., 2014).
Photocatalysis and Optical Properties
These compounds have also been studied for their role in photocatalysis and unique optical properties. For instance, they exhibit characteristics like single-crystal-to-single-crystal transformations under certain conditions, which can be significant in the development of advanced materials (Hayward et al., 2014).
Safety and Hazards
作用機序
Target of Action
The primary targets of 4-(2-Oxopyrrolidin-1-yl)benzonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other nitrile-containing compounds, it may interact with its targets through covalent bonding, leading to changes in the target’s function .
Pharmacokinetics
Given its molecular weight of 18621 g/mol , it is likely to have good bioavailability, as compounds with a molecular weight below 500 g/mol generally have good absorption and distribution profiles.
特性
IUPAC Name |
4-(2-oxopyrrolidin-1-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-8-9-3-5-10(6-4-9)13-7-1-2-11(13)14/h3-6H,1-2,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKSGTMGEPJKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]oxy}butanoic acid](/img/structure/B2954244.png)
methanone](/img/structure/B2954247.png)


![N-[3-(5-Cyclopropylpyrazol-1-yl)propyl]but-2-ynamide](/img/structure/B2954252.png)

![4-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)thiophene-2-carboxamide](/img/structure/B2954255.png)



![8-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2954261.png)

![3,4,5-trimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2954263.png)
